

Chiral Properties of (S)-(-)-1,2,2-Triphenylethylamine: An In-depth Technical Guide

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Compound of Interest

Compound Name: (S)-(-)-1,2,2-Triphenylethylamine

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Abstract

(S)-(-)-1,2,2-Triphenylethylamine is a chiral amine with significant steric bulk provided by its three phenyl substituents. While specific data on this compound is limited in publicly accessible literature, this guide synthesizes available information on its properties, outlines a detailed protocol for the synthesis of its racemic form, and proposes a robust methodology for its chiral resolution. The potential applications of this and similar bulky chiral amines in asymmetric synthesis are also discussed, providing a valuable resource for researchers in organic synthesis and drug development.

Introduction

Chiral amines are of paramount importance in the pharmaceutical and fine chemical industries due to their widespread presence in bioactive molecules and their utility as resolving agents and chiral ligands in asymmetric catalysis. The specific stereochemistry of these amines is often crucial for their biological activity and efficacy. **(S)-(-)-1,2,2-Triphenylethylamine**, with its unique triphenyl-substituted stereocenter, represents a structurally interesting yet underexplored chiral building block. Its significant steric hindrance could offer unique selectivity in asymmetric transformations. This document aims to provide a comprehensive technical

overview of this compound, addressing its properties, synthesis, and potential for enantiomeric resolution.

Physicochemical Properties

Quantitative data for **(S)-(-)-1,2,2-Triphenylethylamine** is sparse. The following tables summarize the available physical and chemical properties. It is important to note that a definitive value for the specific rotation, a key characteristic of a chiral compound, is not readily available in the cited literature.

Table 1: General and Predicted Properties of **(S)-(-)-1,2,2-Triphenylethylamine**

Property	Value
Molecular Formula	C ₂₀ H ₁₉ N
Molecular Weight	273.37 g/mol
CAS Number	352535-04-7
Melting Point	66-69 °C
Boiling Point (Predicted)	380.2 ± 11.0 °C
Density (Predicted)	1.088 ± 0.06 g/cm ³
pKa (Predicted)	8.52 ± 0.10

Data sourced from chemical supplier catalogs.

Synthesis of Racemic 1,2,2-Triphenylethylamine

The synthesis of the racemic precursor is a crucial first step towards obtaining the enantiopure **(S)-(-)-1,2,2-Triphenylethylamine**. A well-established method for the synthesis of sterically hindered amines from ketones is the Leuckart reaction.^{[1][2][3]}

Experimental Protocol: Leuckart Reaction

This protocol describes the synthesis of racemic 1,2,2-triphenylethylamine from phenyl benzhydryl ketone.

Materials:

- Phenyl benzhydryl ketone
- Ammonium formate
- Formamide
- Concentrated Hydrochloric Acid
- Sodium hydroxide solution
- Diethyl ether
- Anhydrous magnesium sulfate
- Standard laboratory glassware for reflux and extraction

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine phenyl benzhydryl ketone and a molar excess of ammonium formate (typically 3-5 equivalents). Formamide can be used as a solvent.
- **Heating:** Heat the reaction mixture to a temperature of 160-180 °C. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting ketone is consumed. This may take several hours.
- **Hydrolysis:** After cooling the reaction mixture, add a concentrated solution of hydrochloric acid and reflux for several hours to hydrolyze the intermediate formamide.
- **Work-up:**
 - Cool the mixture and transfer it to a separatory funnel.
 - Wash the aqueous layer with diethyl ether to remove any unreacted starting material and non-basic byproducts.

- Make the aqueous layer basic by the slow addition of a concentrated sodium hydroxide solution until a pH greater than 10 is achieved.
- Extract the liberated amine with several portions of diethyl ether.
- Purification:
 - Combine the organic extracts and dry over anhydrous magnesium sulfate.
 - Filter the drying agent and remove the solvent under reduced pressure to yield the crude racemic 1,2,2-triphenylethylamine.
 - The crude product can be further purified by crystallization or chromatography.

Proposed Chiral Resolution of Racemic 1,2,2-Triphenylethylamine

While a specific protocol for the resolution of 1,2,2-triphenylethylamine is not available, diastereomeric salt formation is a classical and effective method for the resolution of chiral amines.^{[4][5][6]} This proposed protocol utilizes a chiral acid as a resolving agent.

Proposed Experimental Protocol: Diastereomeric Salt Formation

Materials:

- Racemic 1,2,2-triphenylethylamine
- Chiral resolving agent (e.g., (R,R)-(+)-Tartaric acid, (S)-(+)-Mandelic acid)
- Methanol or another suitable solvent
- Dilute hydrochloric acid
- Dilute sodium hydroxide
- Diethyl ether

- Standard laboratory glassware for crystallization and extraction

Procedure:

- Salt Formation:
 - Dissolve the racemic 1,2,2-triphenylethylamine in a minimal amount of hot methanol.
 - In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (R,R)-(+)-tartaric acid) in hot methanol.
 - Slowly add the resolving agent solution to the amine solution with stirring.
- Crystallization:
 - Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
 - Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.
- Liberation of the Enantiomer:
 - Suspend the crystalline diastereomeric salt in water and add a dilute sodium hydroxide solution to basify the mixture.
 - Extract the liberated free amine with diethyl ether.
 - Dry the organic extracts over a suitable drying agent, filter, and evaporate the solvent to obtain the enantiomerically enriched amine.
- Determination of Enantiomeric Purity:
 - The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation and comparing it to the literature value of the pure enantiomer (if available).

Potential Applications

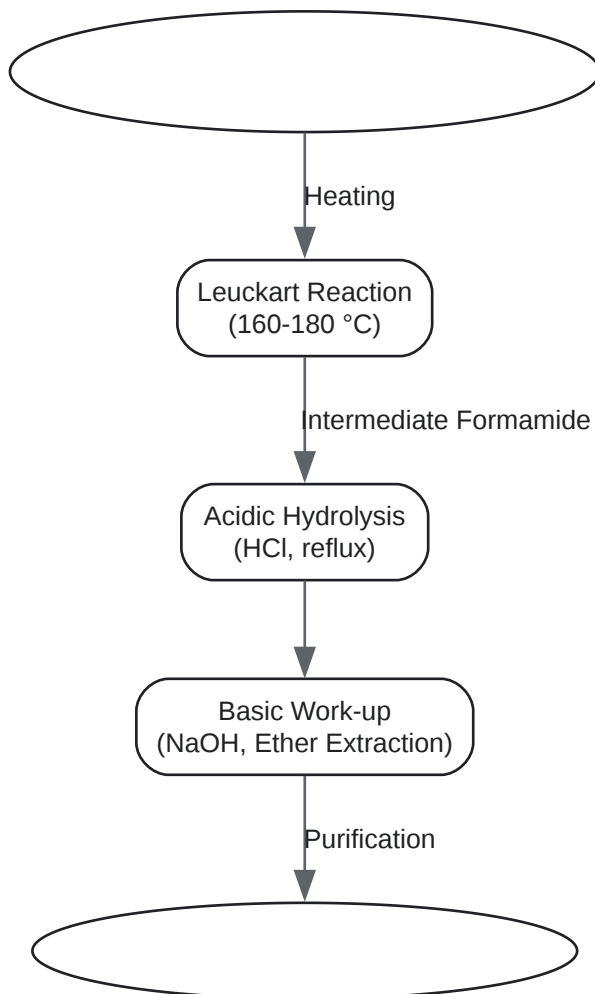
Bulky chiral amines are valuable tools in asymmetric synthesis, where their steric hindrance can impart high levels of stereocontrol.^{[7][8][9]} While specific applications of **(S)-(-)-1,2,2-Triphenylethylamine** are not well-documented, its structural features suggest potential utility in the following areas:

- **Chiral Ligands for Asymmetric Catalysis:** The amine functionality can be used to coordinate with metal centers, and the bulky triphenylmethyl group can create a well-defined chiral pocket around the metal, influencing the stereochemical outcome of catalyzed reactions.
- **Chiral Auxiliaries:** The amine can be temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. The steric bulk would be expected to provide a high degree of facial selectivity.
- **Organocatalysis:** As a primary amine, it could potentially be used in enamine or iminium ion catalysis, with the bulky framework influencing the stereoselectivity of the transformation.

Visualizations

Synthesis Workflow

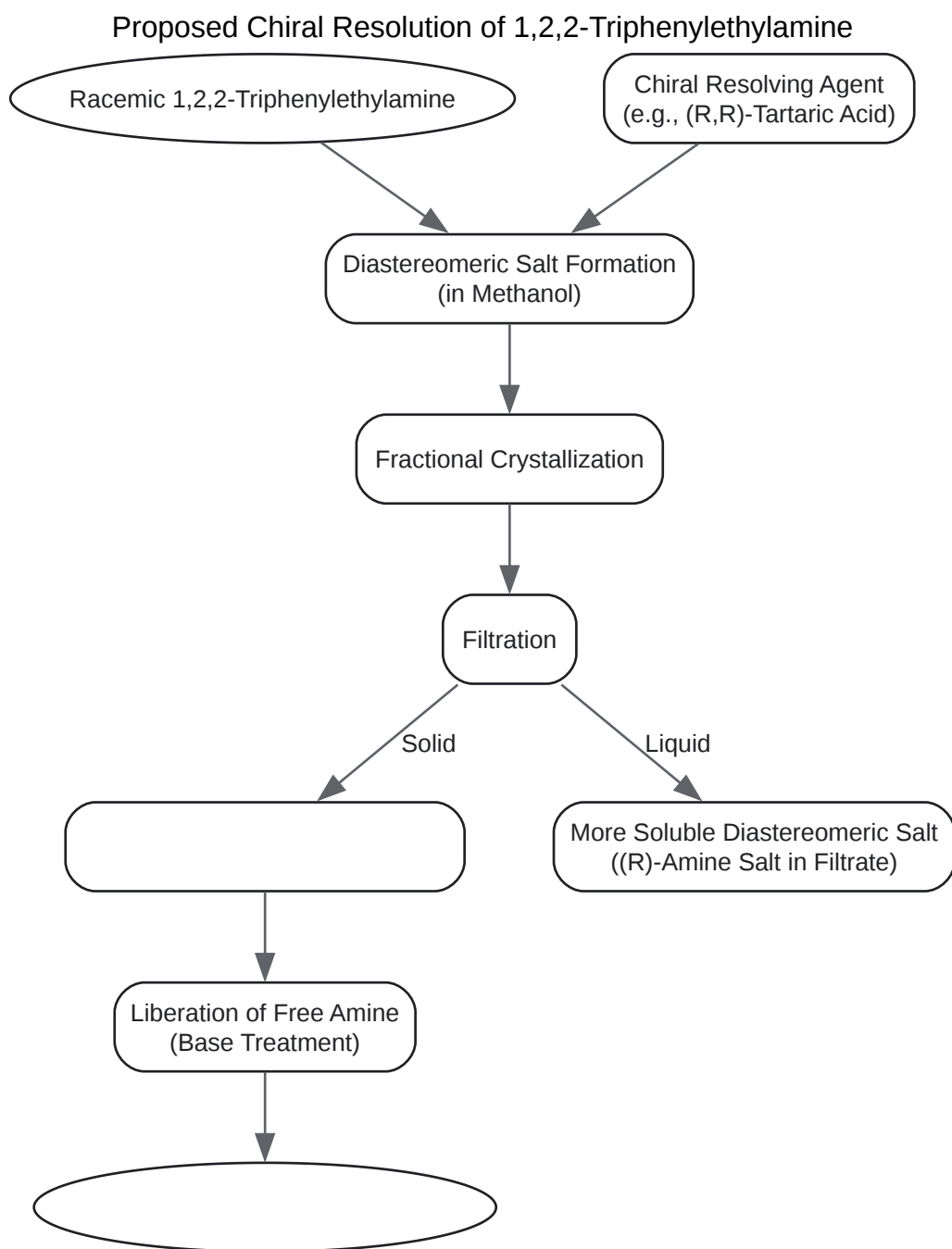
Synthesis of Racemic 1,2,2-Triphenylethylamine



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Caption: Workflow for the synthesis of racemic 1,2,2-triphenylethylamine.

Proposed Resolution Workflow



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Caption: Proposed workflow for the chiral resolution of 1,2,2-triphenylethylamine.

Conclusion

(S)-(-)-1,2,2-Triphenylethylamine is a chiral amine with potential for applications in asymmetric synthesis due to its significant steric bulk. While detailed experimental data for this specific compound is limited, this guide provides a foundation for its study by presenting a reliable method for the synthesis of the racemic precursor and a proposed, well-grounded protocol for its enantiomeric resolution. Further research into the specific properties and applications of this compound is warranted and could unveil novel and highly selective synthetic methodologies.

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